Fmoc-(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic Acid: Structural Dynamics, Physical Properties, and Applications in Advanced Peptide Synthesis
Fmoc-(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic Acid: Structural Dynamics, Physical Properties, and Applications in Advanced Peptide Synthesis
Executive Summary
As a Senior Application Scientist specializing in peptidomimetics, I frequently encounter the limitations of native alpha-peptides—namely, their rapid degradation by endogenous proteases and poor pharmacokinetic profiles. To overcome these hurdles, the strategic incorporation of unnatural beta-amino acids has become a cornerstone of modern drug development.
This technical guide provides an in-depth analysis of Fmoc-(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid (CAS: 501015-37-8) [1]. By dissecting its chemical architecture, physical properties, and specific behavior during Solid-Phase Peptide Synthesis (SPPS), this whitepaper equips researchers with the causal reasoning and self-validating protocols necessary to successfully integrate this sterically demanding building block into therapeutic peptide sequences.
Chemical Structure & Stereochemical Architecture
The utility of Fmoc-(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid lies in its tripartite structural design, where each moiety serves a precise functional and mechanistic purpose [2]:
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The Beta-Amino Acid Backbone: Unlike standard alpha-amino acids, this molecule features an additional methylene carbon between the amino group and the carboxylate. Causality: This geometric expansion disrupts the transition state required by the catalytic triads of endogenous proteases (e.g., trypsin, aminopeptidases). Consequently, peptides containing this beta-residue exhibit profound proteolytic resistance. Furthermore, beta-amino acids predictably fold into stable secondary structures, such as 14-helices, which are highly desirable for protein-protein interaction (PPI) inhibitors.
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The 3,4-Dimethoxyphenyl Substituent: Positioned at the chiral beta-carbon (S-configuration), this bulky, electron-rich aryl group restricts the rotational freedom (chi angles) of the side chain. Causality: The steric bulk pre-organizes the peptide backbone, reducing the entropic cost of binding to a target receptor. The methoxy groups also enhance lipophilicity and facilitate cation- π or π−π stacking interactions with aromatic residues in the target binding pocket.
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The Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group temporarily masks the primary amine. Causality: It is stable under the acidic conditions used to remove side-chain protecting groups but is rapidly cleaved by mild bases (e.g., piperidine), allowing for orthogonal synthesis strategies.
Fig 1: Structural components and their functional impact on peptide synthesis and stability.
Physical Properties & Thermodynamic Profiling
Accurate handling of Fmoc-(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid requires an understanding of its physical parameters. The presence of the bulky hydrophobic Fmoc and dimethoxyphenyl groups renders the molecule highly lipophilic, necessitating polar aprotic solvents for efficient dissolution during synthesis [3].
| Property | Value |
| Chemical Name | Fmoc-(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid |
| CAS Number | 501015-37-8 |
| Molecular Formula | C26H25NO6 |
| Molecular Weight | 447.49 g/mol |
| Stereochemistry | (S)-enantiomer at the beta-carbon (C3) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMF, DMSO, NMP; Insoluble in aqueous buffers |
| Storage Conditions | 2–8°C, desiccated, protected from light |
| InChIKey | QSMAODFWAGUNGQ-QFIPXVFZSA-N |
Mechanistic Role in Solid-Phase Peptide Synthesis (SPPS)
Coupling sterically hindered beta-amino acids presents a kinetic challenge. The proximity of the bulky 3,4-dimethoxyphenyl group to the reactive amine can shield the reaction center, drastically reducing the rate of amide bond formation. To counteract this, highly efficient coupling reagents (such as DIC/OxymaPure or HATU) must be employed to generate a highly reactive ester intermediate that can overcome the steric barrier.
Fig 2: Logical workflow for SPPS coupling and self-validating UV deprotection monitoring.
Experimental Protocols: Handling, Activation, and Coupling
The following protocol is designed as a self-validating system . By incorporating specific checkpoints (UV monitoring and the Kaiser test), the scientist can mathematically and visually confirm the success of the reaction before proceeding, eliminating downstream synthesis failures.
Protocol: SPPS Coupling of Fmoc-(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid
Objective: Efficiently couple the sterically hindered beta-amino acid to a resin-bound peptide and validate the coupling efficiency.
Materials:
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Rink Amide AM resin (loading: 0.5 mmol/g)
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Fmoc-(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid (3 equivalents)
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OxymaPure (3 equivalents)
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N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
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N,N-Dimethylformamide (DMF) (Peptide synthesis grade)
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20% Piperidine in DMF (v/v)
Step-by-Step Methodology:
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Resin Preparation & Swelling: Weigh 100 mg of resin into a fritted syringe. Swell in 3 mL of DMF for 30 minutes.
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Causality: Swelling expands the polystyrene matrix, exposing reactive sites for uniform coupling kinetics.
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Activation: In a separate glass vial, dissolve 3 eq. of the Fmoc-beta-amino acid and 3 eq. of OxymaPure in 1 mL DMF. Add 3 eq. of DIC. Stir for 3 minutes.
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Causality: OxymaPure suppresses racemization and forms a highly reactive ester intermediate, overcoming the steric bulk of the 3,4-dimethoxyphenyl group.
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Coupling: Add the activated solution to the resin. Agitate at room temperature for 2 hours. (For exceptionally difficult sequences, heat to 50°C using a microwave peptide synthesizer).
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Washing: Drain the reaction mixture. Wash the resin with DMF (5 x 3 mL) to remove unreacted reagents.
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Self-Validating Kaiser Test: Remove a few resin beads and apply the Kaiser test reagents (ninhydrin, phenol, KCN).
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Validation: A yellow/colorless result indicates complete coupling (no free primary amines). A blue result indicates incomplete coupling, necessitating a second coupling cycle.
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Fmoc Deprotection & UV Validation: Treat the resin with 2 mL of 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Collect the effluent in a volumetric flask and dilute to 100 mL with DMF. Measure UV absorbance at 301 nm.
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Validation: The byproduct of Fmoc cleavage (a dibenzofulvene-piperidine adduct) absorbs strongly at 301 nm. By applying the Beer-Lambert law, you can calculate the exact millimoles of Fmoc removed. If this matches the theoretical loading of the resin, the coupling of the beta-amino acid in the previous step is validated as 100% successful.
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Conclusion & Future Perspectives
The integration of Fmoc-(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid into peptide sequences represents a sophisticated approach to modulating the pharmacokinetic and pharmacodynamic properties of peptidomimetics. By leveraging the steric bulk of the dimethoxyphenyl group and the proteolytic resistance of the beta-amino acid backbone, researchers can design highly stable, conformationally restricted therapeutics. Adherence to optimized, self-validating coupling protocols ensures high yields and purity, accelerating the transition of these complex molecules from the bench to clinical evaluation.
